CXCR2 antagonist 3e
CAS No.:
Cat. No.: VC1559897
Molecular Formula: C17H22ClN3O4S
Molecular Weight: 399.89
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H22ClN3O4S |
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Molecular Weight | 399.89 |
IUPAC Name | 6-(tert-Butyl)-2-((4-chloro-2-hydroxy-3-(isopropylsulfonyl)phenyl)amino)pyrimidin-4(1H)-one |
Standard InChI | InChI=1S/C17H22ClN3O4S/c1-9(2)26(24,25)15-10(18)6-7-11(14(15)23)19-16-20-12(17(3,4)5)8-13(22)21-16/h6-9,23H,1-5H3,(H2,19,20,21,22) |
Standard InChI Key | RWAZVTQXGWHWFP-UHFFFAOYSA-N |
SMILES | O=C1N=C(NC2=CC=C(Cl)C(S(=O)(C(C)C)=O)=C2O)NC(C(C)(C)C)=C1 |
Appearance | Solid powder |
Introduction
Chemical Properties and Development of CXCR2 Antagonist 3e
CXCR2 antagonist 3e represents an important innovation in medicinal chemistry through its novel structural approach.
Bioisosteric Design Strategy
The development of CXCR2 antagonist 3e centered on the innovative application of bioisosterism, a fundamental concept in medicinal chemistry where functional groups with similar physicochemical properties are substituted to improve drug-like characteristics. In this case, researchers employed 2-aminopyrimidin-4(1H)-one as a novel bioisostere of urea, which had been a common structural feature in previous generations of CXCR2 antagonists . This bioisosteric replacement strategy successfully led to the discovery of a potent CXCR2 antagonist with significantly improved physicochemical and pharmacological properties .
Physicochemical Properties
CXCR2 antagonist 3e demonstrates several favorable physicochemical properties that distinguish it from urea-based predecessors:
The enhanced chemical stability of CXCR2 antagonist 3e, particularly in simulated gastric fluid, represents a significant advancement that could potentially translate to improved oral bioavailability and reduced dosing frequency in clinical applications .
Therapeutic Applications in Cancer Treatment
The pharmacological profile of CXCR2 antagonist 3e positions it as a promising candidate for oncology applications, particularly in difficult-to-treat cancers.
Combination with Conventional Chemotherapy
One of the most promising applications for CXCR2 antagonists like 3e is in combination with conventional chemotherapeutic agents. Research has demonstrated that CXCR2 inhibition can effectively combat chemoresistance in multiple cancer types . In triple-negative breast cancer models, CXCR2 inhibition abrogated doxorubicin-mediated TGF-β upregulation and eliminated drug resistance in mammospheres, suggesting that CXCR2 plays a vital role in chemotherapy resistance mechanisms via TGF-β signaling regulation .
This synergistic effect is particularly valuable in aggressive cancers such as TNBC, where the absence of targetable cell surface receptors (estrogen receptor, progesterone receptor, and HER2) limits treatment options .
Enhancement of Immunotherapy Efficacy
Perhaps one of the most exciting applications for CXCR2 antagonist 3e lies in its potential to enhance the efficacy of modern immunotherapies. Studies have shown that CXCR2 inhibition can significantly improve the performance of immune checkpoint inhibitors:
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In TNBC models, CXCR2 inhibition improved the efficacy of the immunotherapeutic drug atezolizumab (anti-PDL1), with combined inhibition of CXCR2 and PDL1 showing an additive effect in cytotoxicity
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Blockade of CXCR2 has been demonstrated to reduce MDSC infiltration and improve the function of cytotoxic T cells in multiple cancer types
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In pancreatic ductal adenocarcinoma models, CXCR2 inhibition augmented PD1-inhibition, suggesting broad applicability across cancer types
These findings indicate that CXCR2 antagonist 3e could potentially serve as a valuable component of combination immunotherapy regimens, helping to overcome resistance mechanisms and enhance treatment efficacy.
Comparative Analysis with Other CXCR2 Antagonists
To better understand the positioning of CXCR2 antagonist 3e within the landscape of CXCR2-targeting compounds, a comparative analysis is instructive.
Structural and Functional Comparisons
Pharmacological Advantages of CXCR2 Antagonist 3e
Future Research Directions
The development of CXCR2 antagonist 3e opens several promising avenues for future investigation.
Combination Therapy Optimization
Further investigation into optimizing combination regimens incorporating CXCR2 antagonist 3e with conventional chemotherapy and/or immunotherapy could yield significant therapeutic advances. Specific areas of interest include:
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Determining optimal dosing sequences and schedules
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Identifying cancer subtypes most likely to respond
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Exploring potential biomarkers that could predict treatment efficacy
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Investigating mechanisms of resistance that might emerge
Medicinal Chemistry Refinements
The successful implementation of the 2-aminopyrimidin-4(1H)-one bioisostere strategy in CXCR2 antagonist 3e serves as a valuable proof-of-concept for further medicinal chemistry exploration . Additional structure-activity relationship studies could potentially lead to next-generation compounds with further optimized properties, including enhanced potency, selectivity, and pharmacokinetic characteristics.
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